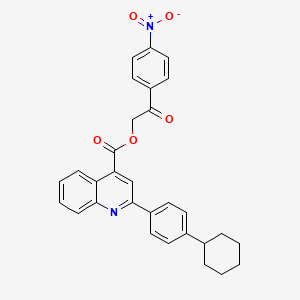![molecular formula C19H19NO5S B10881045 2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate typically involves a multi-step process:
Formation of the Ester Group: The initial step involves the esterification of 3,4-dimethylphenylacetic acid with an appropriate alcohol, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Introduction of the Sulfanyl Group: The next step is the nucleophilic substitution reaction where the ester is reacted with 4-nitrothiophenol in the presence of a base like sodium hydride or potassium carbonate to introduce the sulfanyl group.
Final Assembly: The final step involves coupling the intermediate products under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound’s potential bioactivity makes it a candidate for drug development. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Industry
In material science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties to materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or receptors, disrupting biological pathways. The nitro group could participate in redox reactions, while the ester and sulfanyl groups might interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfanyl]propanoate: Similar structure but with a methyl group instead of a nitro group.
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-chlorophenyl)sulfanyl]propanoate: Chlorine substituent instead of a nitro group.
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-aminophenyl)sulfanyl]propanoate: Amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate makes it unique compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amine, which can significantly alter the compound’s properties and potential applications. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-nitrophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C19H19NO5S/c1-13-3-4-15(11-14(13)2)18(21)12-25-19(22)9-10-26-17-7-5-16(6-8-17)20(23)24/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
RGSDQACOCYUYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCSC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10880967.png)
![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)
![{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
![3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10880983.png)
![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)
![6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10881000.png)


![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)
![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)

